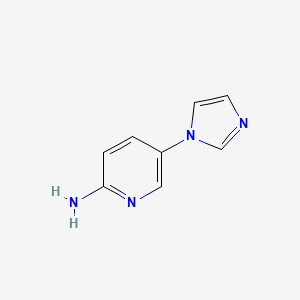

5-(1h-Imidazol-1-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1H-imidazol-1-yl)pyridin-2-amine, also known as 5-imidazolylpyridine (5-IP), is a heterocyclic amine that has been widely used in various scientific research applications. It is a versatile and robust molecule that can be used in a variety of synthetic and analytical applications. 5-IP has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in drug design. It has also been used as a fluorescent label in biological assays and as a reagent in the synthesis of pharmaceuticals.

Scientific Research Applications

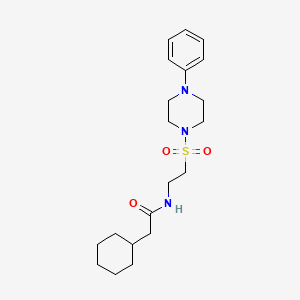

Enzyme Inhibition and Biological Activity

5-(1H-Imidazol-1-yl)pyridin-2-amine derivatives are studied for their potential as enzyme inhibitors. For example, the compound's analogs have been found effective as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), a crucial target in cancer research. These compounds showed improved enzyme potency upon modification, indicating their potential in therapeutic applications (Velaparthi et al., 2007).

Synthesis and Chemical Properties

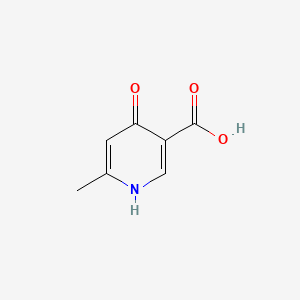

The synthesis of various poly-substituted 2-(pyridin-2-yl)imidazoles, a related compound, has been developed using a multicomponent protocol. This advancement in synthetic chemistry highlights the compound's versatility and potential for creating novel substances with significant properties (Wu et al., 2010).

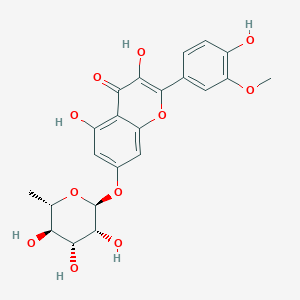

Optical Properties and Applications

Research into the optical properties of π-expanded imidazo[1,2-a]pyridines, closely related to 5-(1H-Imidazol-1-yl)pyridin-2-amine, indicates potential applications in UV radiation absorption and fluorescence. These properties can be crucial for developing new materials in photovoltaics or sensors (Kielesiński et al., 2015).

Drug Design and Pharmaceuticals

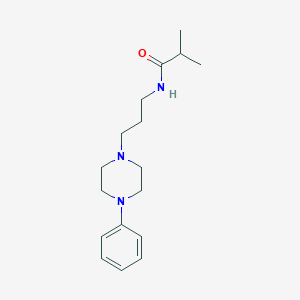

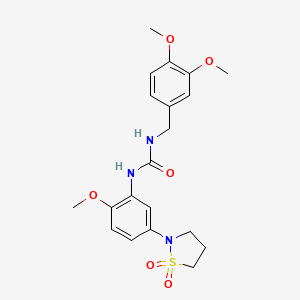

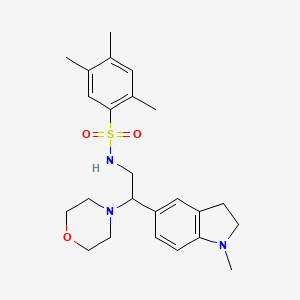

Compounds structurally similar to 5-(1H-Imidazol-1-yl)pyridin-2-amine have been synthesized and evaluated for their potential as dual serotonin receptor antagonists. This research provides insights into the drug design process, exploring the structure-activity relationships of these compounds and their potential in treating various neurological disorders (Deau et al., 2015).

Material Science and Green Synthesis

The development of green synthesis methods for related imidazole and triazole derivatives points towards environmentally friendly approaches in chemical synthesis. Such advancements are crucial for sustainable practices in the chemical industry (Sadek et al., 2018).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets such as enzymes, receptors, and dna structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, interfering with enzymatic activity, or disrupting structural integrity .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that imidazole derivatives should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .

properties

IUPAC Name |

5-imidazol-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVGAWLFTQSTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1h-Imidazol-1-yl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)

![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)

![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)